molecular formula C4H7N3 B1278141 (1h-Pyrazol-3-yl)methanamine CAS No. 37599-58-9

(1h-Pyrazol-3-yl)methanamine

Cat. No.: B1278141
CAS No.: 37599-58-9
M. Wt: 97.12 g/mol
InChI Key: IYSPNYLFKSTATA-UHFFFAOYSA-N
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Description

(1H-Pyrazol-3-yl)methanamine (CAS 37599-58-9) is a chemical compound with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol . It is offered as a chemical building block for research applications in pharmaceutical and chemical development. Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Storage: This compound requires specific safety precautions. It is classified with the signal word "Danger" and has hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It must be stored in a dark place under an inert atmosphere at 2-8°C . The available data does not specify a defined mechanism of action, as this is highly dependent on the specific research context in which the compound is used. Its value lies in its structure as a functionalized pyrazole, which makes it a potential intermediate in synthesizing more complex molecules for various research fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-3-4-1-2-6-7-4/h1-2H,3,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSPNYLFKSTATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428080
Record name 1-(1H-Pyrazol-5-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37599-58-9
Record name 1-(1H-Pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428080
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Record name 1H-pyrazol-3-ylmethanamine
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Synthetic Methodologies for 1h Pyrazol 3 Yl Methanamine and Its Derivatives

Direct Synthesis Approaches to the Pyrazole (B372694) Core

The construction of the pyrazole heterocycle is a well-established field in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods often involve the reaction of a 1,3-dicarbonyl equivalent with a hydrazine (B178648) source.

The Knorr pyrazole synthesis, first reported in 1883, remains a primary and straightforward method for creating polysubstituted pyrazoles. mdpi.com This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comnih.gov The reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can lead to a mixture of two regioisomeric pyrazoles. mdpi.com However, highly regioselective syntheses have been developed. For instance, the condensation of 1,3-diketones with arylhydrazines can proceed efficiently at room temperature in solvents like N,N-dimethylacetamide to give 1-aryl-3,4,5-substituted pyrazoles in high yields. mdpi.com

Innovative one-pot procedures have been developed where the 1,3-diketone is generated in situ from simpler starting materials like ketones and acid chlorides, followed by the addition of hydrazine to form the pyrazole ring. mdpi.com This approach allows for a rapid and general synthesis of diverse pyrazole structures. mdpi.com The reaction conditions can be mild, with some protocols utilizing catalysts like nano-ZnO for an environmentally friendly process or employing ethylene (B1197577) glycol as a medium at room temperature. mdpi.com

Table 1: Examples of Pyrazole Synthesis via Hydrazine and 1,3-Diketone Cyclization

Hydrazine Derivative1,3-DiketoneCatalyst/SolventProductYieldReference
PhenylhydrazineEthyl acetoacetateNano-ZnO3-methyl-1-phenyl-1H-pyrazol-5-ol95% mdpi.com
HydrazineIn situ generated 1,3-diketonesNot specified3,5-disubstituted pyrazolesGood to Excellent mdpi.com
ArylhydrazinesVarious 1,3-diketonesN,N-dimethylacetamide1-aryl-3,4,5-substituted pyrazoles59-98% mdpi.com
HydrazinesSubstituted acetylacetoneEthylene glycol1,3,5-substituted pyrazoles70-95% mdpi.com

This table presents a selection of research findings and is not exhaustive.

The 1,3-dipolar cycloaddition between a diazo compound and an alkyne is another fundamental and powerful strategy for pyrazole synthesis. rsc.orgresearchgate.net This method offers a high degree of regioselectivity and can often be performed under catalyst-free conditions, simply by heating the reactants. rsc.orgresearchgate.net For instance, using α-diazocarbonyl substrates, the reaction can proceed under solvent-free conditions to afford pyrazole products in high yields without requiring extensive purification. rsc.org

A significant advantage of this approach is the ability to generate the often unstable diazo compounds in situ. One common method involves the decomposition of tosylhydrazones. acs.orgscispace.com This allows for a convenient one-pot procedure where aldehydes are converted to their corresponding tosylhydrazones, which then generate the diazo species that reacts with a terminal alkyne. acs.orgorganic-chemistry.org This approach has been used to regioselectively furnish 3,5-disubstituted pyrazoles. acs.org The use of N-vinylimidazole as an acetylene (B1199291) equivalent has also been reported to exclusively yield 3-substituted pyrazoles. acs.org

The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, typically leads to the formation of pyrazolines (dihydropyrazoles) as the initial products. mdpi.comnih.govresearchgate.net These intermediates can then be oxidized in situ or in a separate step to yield the aromatic pyrazole ring. mdpi.comnih.gov For example, reacting an α,β-ethylenic ketone with a substituted hydrazine in the presence of a copper triflate catalyst can form a pyrazoline, which is then oxidized to the corresponding 1,3,5-trisubstituted pyrazole. mdpi.com

The reaction pathway involves an initial conjugate addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization via nucleophilic attack on the carbonyl carbon and subsequent dehydration. researchgate.net In some cases, particularly when using hydrazines with good leaving groups like tosylhydrazine, the elimination process can directly lead to the aromatic pyrazole without the need for an external oxidant. beilstein-journals.org

Condensation reactions are a broad and versatile category for pyrazole synthesis. These often involve multicomponent reactions where several starting materials combine in a single pot to form the final product. A three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative can efficiently produce polysubstituted pyrazoles. beilstein-journals.org For example, enaminones, which can be generated from 1,3-dicarbonyls, react with hydrazines to form 1,4,5-substituted pyrazoles. beilstein-journals.org

Another prominent example is the Knoevenagel condensation. This reaction can be used to synthesize pyrazole derivatives, for instance, by reacting substituted pyrazolones with aldehydes like thiophene-2-carbaldehyde (B41791) in an acidic medium. researchgate.net Multicomponent strategies based on condensation reactions are highly valued for their efficiency and atom economy. For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can proceed through a tandem Knoevenagel condensation/1,3-dipolar cycloaddition sequence. organic-chemistry.org

Synthesis of Substituted (1H-Pyrazol-3-yl)methanamine Derivatives

Once the pyrazole core is established, the focus shifts to introducing the methanamine moiety at the C3 position. This is typically achieved by functional group transformations starting from a pyrazole bearing a suitable precursor at the desired position.

The most direct route to this compound involves the reduction of a pyrazole-3-carbonitrile. The nitrile group serves as a stable and readily available precursor to the aminomethyl group. The reduction can be accomplished using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This transformation converts the nitrile directly into the primary amine. evitachem.com

Alternatively, one can start from a pyrazole-3-carboxylic acid or its ester derivative. researchgate.net A synthetic route can involve the conversion of the carboxylic acid to an amide (pyrazole-3-carboxamide), which is then dehydrated to the nitrile, followed by reduction. smolecule.com Another pathway involves the reduction of the pyrazole-3-carboxylic acid ester to the corresponding alcohol, (1H-pyrazol-3-yl)methanol. wiley.com This alcohol can be converted to a halomethyl derivative, such as a bromomethyl pyrazole, which can then undergo nucleophilic substitution with an amine source. wiley.com

A further strategy is the reductive amination of a pyrazole-3-carbaldehyde. researchgate.netineosopen.org This involves the condensation of the aldehyde with an amine (like ammonia (B1221849) or a protected amine equivalent) to form an imine, which is then reduced in situ to the desired aminomethyl pyrazole. asianpubs.orgresearchgate.net

Table 2: Key Intermediates for the Synthesis of this compound

Precursor at C3-PositionTransformationReagents (Examples)ProductReference
Carbonitrile (-CN)ReductionLithium aluminum hydride (LiAlH₄)Methanamine (-CH₂NH₂) evitachem.com
Carboxylic Acid Ester (-COOR)Reduction to AlcoholLithium aluminum hydride (LiAlH₄)Methanol (B129727) (-CH₂OH) researchgate.netwiley.com
Carbaldehyde (-CHO)Reductive AminationAmine (e.g., NH₃), Reducing Agent (e.g., NaBH₃CN)Methanamine (-CH₂NH₂) researchgate.netineosopen.org
Carboxamide (-CONH₂)Dehydration, then ReductionDehydrating agent (e.g., P₂O₅), then Reducing AgentMethanamine (-CH₂NH₂) smolecule.com

This table summarizes common synthetic transformations and is not exhaustive.

Introduction of the Methanamine Moiety

Reductive Amination Strategies

Reductive amination is a widely employed method for the synthesis of this compound and its derivatives. This two-step, one-pot process typically involves the initial formation of an imine or enamine from a pyrazole-3-carbaldehyde and an amine, followed by in-situ reduction to the corresponding amine. mdpi.com A variety of reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄) being a common choice. researchgate.netvulcanchem.com In some cases, the combination of NaBH₄ with iodine (I₂) has been shown to be an effective system for the direct reductive amination of pyrazole-4-carbaldehydes with aromatic amines, carried out in anhydrous methanol at room temperature. researchgate.net

Another approach involves the reduction of an oxime intermediate. For instance, a pyrazole aldehyde can be converted to an oxime, which is then hydrogenated to yield the desired aminomethyl pyrazole. semanticscholar.org Catalytic hydrogenation using reagents like Raney-Ni is a common method for this transformation. semanticscholar.org The choice of solvent and reaction conditions, such as temperature and pressure, are critical for optimizing the yield and purity of the final product.

PrecursorReagent(s)ProductReference
Pyrazole-3-carbaldehydeAmine, NaBH₄This compound derivative mdpi.com
3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehydeAromatic amine, NaBH₄/I₂4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative researchgate.net
3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoleHydroxylamine, then Raney-Ni/H₂(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine semanticscholar.org
Mannich Reaction in Methanamine Side Chain Formation

The Mannich reaction provides another important route for the synthesis of pyrazolyl-methanamine derivatives. smolecule.com This one-pot three-component condensation reaction involves an active hydrogen-containing compound (the pyrazole), formaldehyde (B43269), and a primary or secondary amine. smolecule.comrsc.org The reaction is typically carried out under acidic conditions. smolecule.com For example, the reaction of 1-methyl-1H-pyrazole with formaldehyde and a primary amine under acidic conditions can yield bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine. smolecule.com Similarly, diaryl pyrroles can be dissolved in acetonitrile (B52724) and treated with a solution of a secondary aliphatic amine in formaldehyde and glacial acetic acid to produce the corresponding Mannich base. rsc.org

The Mannich reaction is a versatile method that allows for the introduction of a variety of substituted aminomethyl groups onto the pyrazole ring. The specific conditions, including the choice of solvent and temperature, can influence the reaction outcome and yield. smolecule.com

Pyrazole DerivativeAmineOther ReagentsProductReference
1-methyl-1H-pyrazolePrimary amineFormaldehyde, Acidbis[(1-methyl-1H-pyrazol-3-yl)methyl]amine smolecule.com
Diaryl pyrrole (B145914)Secondary aliphatic amineFormaldehyde, Glacial acetic acid1-(diaryl-pyrrol-3-yl)-N,N-dialkylmethanamine rsc.org
1-(p-tolyl)-1H-pyrazoleAmineFormaldehydeDi-aminomethylated product smolecule.com

Derivatization of the Pyrazole Ring

Modification of the pyrazole ring itself is a key strategy for creating a diverse range of this compound derivatives. This can be achieved through various reactions, including alkylation, halogenation, and nucleophilic substitution.

Alkylation of Pyrazole Rings

Alkylation of the pyrazole ring, specifically at the nitrogen atoms, is a common method for derivatization. The pyrazole ring contains two nitrogen atoms, a pyrrole-like nitrogen and a pyridine-like nitrogen, and alkylation can occur at either position depending on the reaction conditions and the substitution pattern of the pyrazole. mdpi.com Typically, reacting a pyrazole with an alkyl halide in the presence of a base leads to N-alkylation. evitachem.com For instance, 3,5-dimethylpyrazole (B48361) can be reacted with an alkylating agent like methyl iodide or ethyl bromide under basic conditions to synthesize 1,3-dimethyl-1H-pyrazole. evitachem.com The resulting N-alkylated pyrazoles can then be further functionalized.

PyrazoleAlkylating AgentConditionsProductReference
PyrazoleAlkyl halideBaseN-alkyl pyrazole rrbdavc.org
3,5-dimethylpyrazoleMethyl iodide or Ethyl bromideBasic1,3-dimethyl-1H-pyrazole evitachem.com
Halogenation and Subsequent Functionalization

Halogenation of the pyrazole ring is a crucial step for introducing further functionality. Electrophilic substitution reactions, such as halogenation, preferentially occur at the 4-position of the pyrazole ring. globalresearchonline.net Reagents like N-bromosuccinimide (NBS) can be used to introduce a bromine atom onto the pyrazole ring via electrophilic aromatic substitution. semanticscholar.org

The resulting halogenated pyrazoles are versatile intermediates that can undergo subsequent functionalization through cross-coupling reactions. mdpi.com For example, C4-halogenated pyrazoles are often used as precursors for Suzuki-Miyaura cross-coupling reactions to introduce aryl or other groups at that position. mdpi.comresearchgate.net This strategy allows for the synthesis of a wide array of substituted pyrazole derivatives.

Pyrazole DerivativeHalogenating AgentReaction TypeSubsequent ReactionProductReference
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoleN-bromosuccinimide (NBS)Electrophilic aromatic substitutionConversion to aldehyde3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole semanticscholar.org
PyrazoleHalogenating agentElectrophilic substitution at C4Suzuki-Miyaura coupling4-substituted pyrazole mdpi.comresearchgate.net
Nucleophilic Substitution at Pyrazole Positions

Nucleophilic substitution reactions provide another avenue for functionalizing the pyrazole ring. The C3 and C5 positions of the pyrazole ring are electrophilic in nature and are susceptible to nucleophilic attack. mdpi.com This allows for the introduction of various nucleophiles at these positions. For example, in pyrazolo[1,5-a]pyrimidines, a fused pyrazole system, nucleophilic aromatic substitution is commonly used to functionalize positions 5 and 7 (which correspond to pyrazole positions) with nucleophiles such as aromatic amines, alkylamines, and cycloalkylamines. mdpi.com

The reactivity of the pyrazole ring towards nucleophiles can be influenced by the substituents already present on the ring. These reactions are instrumental in building complex molecular architectures based on the pyrazole scaffold. smolecule.com

Pyrazole SystemNucleophilePosition of SubstitutionReference
Pyrazolo[1,5-a]pyrimidine (B1248293)Aromatic amines, Alkylamines, CycloalkylaminesPositions 5 and 7 mdpi.com
PyrazoleGeneral nucleophilesC3 and C5 mdpi.com

Synthesis of Salt Forms (e.g., Dihydrochloride (B599025), Hydrochloride)

The basic nature of the methanamine group and the pyrazole nitrogens allows for the formation of various salt forms, with hydrochlorides and dihydrochlorides being common examples. sigmaaldrich.com These salt forms are often preferred for their improved solubility and stability. The synthesis of these salts is typically achieved by treating the free base form of the this compound derivative with hydrochloric acid (HCl). semanticscholar.org For example, a crude product can be dissolved in a suitable solvent like ethyl acetate, and then the solution can be saturated with HCl gas to precipitate the hydrochloride salt. semanticscholar.org The resulting salt can then be isolated by filtration. The formation of a dihydrochloride salt indicates that two basic sites in the molecule have been protonated. sigmaaldrich.combldpharm.com

Compound NameSalt FormReference
[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamineHydrochloride
(1-cyclohexyl-1H-pyrazol-3-yl)methanamineDihydrochloride sigmaaldrich.com
N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamineHydrochloride sigmaaldrich.com
1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamineDihydrochloride
3-cyclopropyl-1H-pyrazol-5-ylmethanamineHydrochloride sigmaaldrich.com
[1-(2-chlorophenyl)-1H-pyrazol-3-yl]methanamineHydrochloride enaminestore.com
1-[1-(3-bromophenyl)-1H-pyrazol-3-yl]methanamineHydrochloride enaminestore.com
N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamineDihydrochloride bldpharm.com

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes the development of methodologies that are not only efficient but also environmentally benign. In the context of pyrazole synthesis, this has led to the exploration of one-pot procedures, novel catalytic systems, and solid-supported techniques.

One-Pot Synthesis Procedures

A notable example is the efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This process involves a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction with sodium borohydride. mdpi.com The key advantage of this method is that the intermediate N-(5-pyrazolyl)imine does not require isolation, streamlining the entire process. mdpi.com

Another green approach involves a one-pot, four-component sequential reaction to produce 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones. ijpsr.com This reaction utilizes phenyl hydrazine, methyl acetoacetate, β-naphthol, and various aromatic aldehydes in the presence of p-toluenesulphonic acid in water, highlighting the use of an environmentally friendly solvent. ijpsr.com

Furthermore, isocyanide-based cascade four-component reactions have been developed for the synthesis of highly functionalized 1H-pyrazole derivatives from arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide. scispace.com This method is advantageous due to its neutral ring closure conditions. scispace.com

The following table summarizes various one-pot synthetic approaches for pyrazole derivatives:

Interactive Data Table: One-Pot Synthesis of Pyrazole Derivatives
Starting MaterialsReagents/ConditionsProduct TypeKey Features
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehydeSolvent-free condensation, then NaBH4 reduction mdpi.comN-substituted pyrazol-5-amineNo isolation of intermediate, operational simplicity. mdpi.com
Phenyl hydrazine, methyl acetoacetate, β-naphthol, aromatic aldehydesp-toluenesulphonic acid, water ijpsr.com2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolonesFour-component reaction, use of water as solvent. ijpsr.com
Arylcarbohydrazides, dialkyl acetylenedicarboxylates, cyclohexyl isocyanideCascade reactionHighly functionalized 1H-pyrazolesNeutral reaction conditions. scispace.com
Aldehydes, 3-methyl-1H-pyrazol-5(4H)-one, α- or β-naphtholMetal triflates, solvent-free scispace.comBenzochromeno-pyrazole derivativesGreen, efficient. scispace.com

Catalytic Methods in Pyrazole Synthesis

The use of catalysts, particularly metal catalysts, has revolutionized pyrazole synthesis by enabling reactions under milder conditions and with greater selectivity.

Copper-Catalyzed Synthesis: Copper catalysts have proven to be highly effective in the synthesis of pyrazole derivatives. For instance, copper(I)-catalyzed regioselective [3+2] cycloaddition of hydrazones and nitroolefins provides a versatile route to 1,3,4-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles under mild conditions. researchgate.net Copper(II) triflate has also been identified as a highly efficient catalyst for the one-pot, three-component condensation of aldehydes, 3-methyl-1H-pyrazol-5(4H)-one, and α- or β-naphthol under solvent-free conditions. scispace.com Recent research has also demonstrated the use of copper catalysis with arynes to achieve switchable, site-selective N-arylation of pyrazoles by tuning metallotautomers through ligand choice. nih.gov

Metal Triflates: Various metal triflates, including those of Scandium (Sc), Ytterbium (Yb), Lanthanum (La), Zinc (Zn), and Copper (Cu), have been investigated for their catalytic efficiency in pyrazole synthesis. scispace.com In a study comparing these catalysts for the synthesis of benzochromeno-pyrazole derivatives, copper(II) triflate emerged as the most effective. scispace.com

Palladium-Catalyzed (Pd/C) Synthesis: Palladium catalysts are instrumental in cross-coupling reactions to form C-C bonds on the pyrazole ring. A general protocol for the palladium-mediated Suzuki coupling of pyrazole triflates with arylboronic acids has been developed. researchgate.net Additionally, a mild and functional group tolerant palladium-catalyzed Negishi coupling of pyrazole triflates with various zinc halides has been reported, allowing for late-stage functionalization. researchgate.net Both palladium and copper have been extensively used in C-N cross-coupling reactions, providing a wide range of methods to construct N-arylpyrazoles. acs.org

Other Catalytic Approaches:

Nano-catalysts: ZnO nano-catalysts have been used in the microwave-assisted, solvent-free synthesis of substituted pyrazoles from cinnamaldehydes and hydrazine hydrate. pharmacophorejournal.com

Ruthenium(II)-catalysis: An oxidative C-N coupling method using a Ruthenium(II) catalyst and oxygen as the oxidant has been developed for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles. organic-chemistry.org

The table below provides an overview of different catalytic methods.

Interactive Data Table: Catalytic Methods in Pyrazole Synthesis
CatalystReaction TypeSubstratesProduct
Copper(I)[3+2] cycloadditionHydrazones, nitroolefins1,3,4- and 1,3,4,5-substituted pyrazoles researchgate.net
Copper(II) triflateOne-pot condensationAldehydes, pyrazolone (B3327878), naphtholBenzochromeno-pyrazoles scispace.com
PalladiumSuzuki couplingPyrazole triflates, arylboronic acidsAryl-substituted pyrazoles researchgate.net
PalladiumNegishi couplingPyrazole triflates, organozinc halidesAlkyl-, benzyl-, and aryl-substituted pyrazoles researchgate.net
ZnO Nano-catalystCondensationCinnamaldehydes, hydrazine hydrateSubstituted pyrazoles pharmacophorejournal.com
Ruthenium(II)Intramolecular oxidative C-N coupling-Tri- and tetrasubstituted pyrazoles organic-chemistry.org

Solid-Supported Synthesis Techniques

Solid-phase synthesis offers a powerful strategy for the efficient generation of pyrazole libraries, facilitating high-throughput screening for drug discovery. This technique simplifies purification by allowing reagents and byproducts to be washed away from the resin-bound product.

An efficient method for the solid-supported synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles has been described, starting from a resin-immobilized β-ketoamide. acs.org The pyrazole is formed on the resin and subsequently cleaved to yield the final product. acs.org

Another approach utilizes a "catch and release" strategy for the three-component, two-step solid-phase synthesis of 3,4,5-trisubstituted pyrazoles. beilstein-journals.org This method involves the immobilization of a thiolate anion on a Merrifield resin, followed by reaction with hydrazine and release from the support. beilstein-journals.org

Solid supports can also act as catalysts or reaction media. For example, the cyclocondensation of hydrazones to form pyrazoles has been achieved using acidic alumina (B75360) as a solid support under microwave irradiation, significantly reducing reaction times compared to conventional heating. scispace.com Similarly, KMnO4-silica has been used for the oxidative cyclization of phenyl hydrazones to yield 1,3,5-trisubstituted pyrazoles. scirp.org

The use of polymer-supported reagents is another key aspect of this methodology, enabling multi-step reactions in a one-pot format with simplified purification. wisdomlib.org

The following table details various solid-supported synthesis techniques.

Interactive Data Table: Solid-Supported Synthesis of Pyrazoles
Support/ReagentStarting MaterialsProduct TypeKey Features
Resin-immobilized β-ketoamideAryl- or alkylhydrazine, Lawesson's reagent5-N-alkyl/arylamino pyrazolesGeneral and mild method. acs.org
Merrifield resin2-sulfonyl/carbonyl-acetonitrile, isothiocyanate, hydrazine3,4,5-trisubstituted pyrazoles"Catch and release" strategy. beilstein-journals.org
Acidic aluminaHydrazonesPyrazolesMicrowave-assisted, rapid, solvent-free. scispace.com
KMnO4-silicaPhenyl hydrazones1,3,5-trisubstituted pyrazolesOxidative cyclization. scirp.org
Polymer-supported reagentsVariousDiverse pyrazole derivativesEnables one-pot, multi-step synthesis with easy purification. wisdomlib.org

Medicinal Chemistry and Pharmaceutical Research Applications of 1h Pyrazol 3 Yl Methanamine Derivatives

Pharmacological Activities of (1H-Pyrazol-3-yl)methanamine Scaffolds

Derivatives of this compound have demonstrated a broad spectrum of biological effects, underscoring their importance as a foundational element in the design of novel therapeutic agents. These activities range from combating cancer and inflammation to fighting microbial infections and metabolic disorders.

Anticancer and Antiproliferative Potentials

The pyrazole (B372694) nucleus is a well-established pharmacophore in the development of anticancer agents. encyclopedia.pub Derivatives of this compound have shown considerable promise in this area, with studies revealing their ability to inhibit the proliferation of various cancer cell lines. Some pyrazole derivatives have been investigated for their potential to inhibit tumor growth, positioning them as candidates for cancer therapy. For instance, certain pyrazole derivatives have demonstrated potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The mechanism behind this activity often involves the intracellular release of active metabolites that curb cell proliferation.

Research has also focused on creating hybrid molecules incorporating the pyrazole scaffold. For example, N-phenyl-1H-pyrazole-4-carboxamide templates have been developed to enhance interaction with targets like Aurora-A kinase, a key regulator of cell division. encyclopedia.pub One such derivative exhibited strong inhibitory activity against HCT116, MCF-7, and Aurora-A kinase, with IC50 values of 0.39 ± 0.06 µM, 0.46 ± 0.04 µM, and 0.16 ± 0.03 µM, respectively. encyclopedia.pub

Table 1: Anticancer and Antiproliferative Activity of this compound Derivatives
Compound/DerivativeCancer Cell LineActivity/PotencyReference
N-phenyl-1H-pyrazole-4-carboxamide derivativeHCT116IC50 = 0.39 ± 0.06 µM encyclopedia.pub
N-phenyl-1H-pyrazole-4-carboxamide derivativeMCF-7IC50 = 0.46 ± 0.04 µM encyclopedia.pub
Pyrazole derivativeL1210 mouse leukemiaNanomolar IC50 values
Pyrazole-pyrazoline hybridA549, SiHa, HepG2, COLO205IC50 = 4.94±0.05 µM, 2.09±0.01 µM, 4.86±0.01 µM mdpi.com

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are widely recognized for their anti-inflammatory and analgesic effects. Many successful anti-inflammatory drugs, such as celecoxib (B62257) and indomethacin (B1671933), are based on a pyrazole core. nih.gov Derivatives of this compound have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Some compounds have demonstrated significant inhibition of TNF-α and IL-6 levels in macrophage cells at concentrations as low as 10 μM.

A novel pyrazole derivative, FR140423, has shown potent anti-inflammatory effects, being two- to three-fold more potent than indomethacin in reducing carrageenan-induced paw edema. nih.gov Furthermore, FR140423 exhibited a dose-dependent anti-hyperalgesic effect that was five-fold more potent than indomethacin. nih.gov Uniquely, this compound also demonstrated a morphine-like analgesic effect in the tail-flick test, an action that was blocked by the mu-opioid antagonist naloxone. nih.gov Another study highlighted a pyrazole derivative, AD 532, as a promising and safe option for managing chronic inflammatory conditions. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of this compound Derivatives
Compound/DerivativeActivityPotency/EffectReference
Pyrazole derivativesInhibition of NO and cytokine productionSignificant reduction of TNF-α and IL-6 at 10 μM
FR140423Anti-inflammatory2-3 times more potent than indomethacin nih.gov
FR140423Analgesic5 times more potent than indomethacin; morphine-like effect nih.gov
AD 532Anti-inflammatory and AnalgesicPromising for chronic inflammatory conditions nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The this compound scaffold has also been a fruitful source of antimicrobial agents.

Antibacterial: Certain 1-(5-Methyl-4H-pyrazol-3-yl)methanamine derivatives have shown significant antibacterial activity when compared to standard drugs. scispace.com The presence of specific functional groups within the pyrazole structure appears to enhance their effectiveness against both Gram-positive and Gram-negative bacteria. For example, some pyrazolyl–thiazole derivatives have demonstrated significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.0625 mg/mL. nih.gov

Antifungal: Pyrazole derivatives have also exhibited promising antifungal activities. scispace.com Trisubstituted pyrazolines have shown effectiveness against various fungal organisms. scispace.com In a study of pyrazole–pyridine (B92270) derivatives, several compounds revealed very good antifungal activity against fungi like Botryosphaeria berengeriana and C. orbiculare, superior to the standard fungicide Boscalid. nih.gov Some imino pyrazole derivatives displayed outstanding antifungal activity against A. niger with a MIC of 0.2 µg/mL. asianpubs.org

Antiviral: The antiviral potential of pyrazole derivatives is another active area of research. Pyrazole-containing systems have shown potent activity against a range of viruses, including HIV, HCV, and influenza viruses. nih.gov Recent studies have investigated hydroxyquinoline-pyrazole candidates as antiviral agents against coronaviruses like SARS-CoV-2, MERS-CoV, and HCoV-229E, with promising results. rsc.orgnih.gov These compounds exhibited potent inhibition of SARS-CoV-2 at low concentrations. rsc.orgnih.gov

Table 3: Antimicrobial Activity of this compound Derivatives
Compound/DerivativeActivityOrganismPotency/EffectReference
1-(5-Methyl-4H-pyrazol-3-yl)methanamine derivativesAntibacterial-Significant activity scispace.com
Pyrazolyl–thiazole derivativesAntibacterialStaphylococcus aureusMIC of 0.0625 mg/mL nih.gov
Trisubstituted pyrazolinesAntifungalVarious fungiPromising activity scispace.com
Imino pyrazole derivativesAntifungalA. nigerMIC of 0.2 µg/mL asianpubs.org
Hydroxyquinoline-pyrazole candidatesAntiviralSARS-CoV-2, MERS-CoV, HCoV-229EPotent inhibition rsc.orgnih.gov

Antidiabetic and Enzyme Inhibition (e.g., DPP-IV, MAO, COX-2, sEH)

Derivatives of this compound have been investigated for their potential in managing diabetes and for their ability to inhibit various enzymes.

Antidiabetic: Certain 5-[(5-aryl-1H-pyrazol-3-yl) methyl]-1H-tetrazole derivatives have demonstrated blood glucose-lowering activity. globalresearchonline.net One screened compound showed a 24.6% reduction in blood glucose levels at a dose of 100 mg/kg. globalresearchonline.net

Enzyme Inhibition:

DPP-IV: Novel 4-pyrazolyl-2-aminopyrimidines have been identified as inhibitors of c-Jun-N-terminal kinases. globalresearchonline.net One derivative, (S)-1-(2-((5-cyanopyridin-2-yl)amino)ethyl)-N-((1,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methanamine), displayed the greatest potency with a Ki of 20 nM and excellent selectivity for dipeptidyl peptidase. globalresearchonline.net

MAO: A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were found to be good inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. nih.govnih.gov N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine was identified as a highly selective MAO-B inhibitor. nih.govnih.gov

COX-2: Many pyrazole derivatives have been designed as selective COX-2 inhibitors for their anti-inflammatory effects. nih.gov FR140423 was found to be 150 times more selective for cyclooxygenase-2 than cyclooxygenase-1. nih.gov The presence of a sulfonamide group on the pyrazole derivative has been shown to be crucial for potent and selective inhibition of the COX-2 isoenzyme. nih.gov

Table 4: Enzyme Inhibition by this compound Derivatives
Compound/DerivativeTarget EnzymeInhibitory ActivityReference
(S)-1-(2-((5-cyanopyridin-2-yl)amino)ethyl)-N-((1,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methanamine)DPP-IVKi = 20 nM globalresearchonline.net
N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamineMAO-BHighly selective inhibitor nih.govnih.gov
FR140423COX-2150-fold selectivity over COX-1 nih.gov
Sulfonamide substituted methylamine (B109427) pyrazole derivativesCOX-2Potent and selective inhibition nih.gov

Antitubercular Activity

The pyrazole scaffold has also been explored for its potential against Mycobacterium tuberculosis. Pyrazole derivatives have been synthesized and screened for their anti-tubercular activity, with the minimal inhibition concentration being a key evaluation parameter. scispace.com Some imino pyrazole derivatives have also been evaluated for their antituberculosis activities. asianpubs.org

Antiparasitic Activity

This compound derivatives have shown promise as antiparasitic agents. Some derivatives have demonstrated activity against malaria parasites by inhibiting PfATP4, a critical sodium pump in Plasmodium species. A broad antiparasitic screening of compounds from the Medicines for Malaria Venture (MMV) Open led to the discovery of a picomolar antiplasmodial pyrazole derivative. verixiv.org

Furthermore, in vitro studies have shown that some 1,3-diarylpyrazole derivatives display low micromolar whole-cell potencies against various human-infective protozoa, including Trypanosoma cruzi, T. brucei rhodesiense, and Leishmania infantum, while lacking cytotoxicity against human cells. mdpi.com New carbohydrazide (B1668358) derivatives of 1H-pyrazolo[3,4-b]pyridine have also been evaluated for their trypanocidal activity against both trypomastigote and amastigote forms of Trypanosoma cruzi. researchgate.net

Anticonvulsant and Antidepressant Effects

Derivatives of pyrazole and its reduced form, pyrazoline, have been extensively investigated for their potential to treat central nervous system disorders, particularly epilepsy and depression. benthamdirect.comjetir.org Research has demonstrated that these compounds can exhibit significant anticonvulsant and antidepressant activities in various preclinical models.

A number of studies have focused on the synthesis of novel pyrazole derivatives and their subsequent evaluation for these neurotropic effects. For instance, a series of 5-amino-1-substituted pyrazole-3,3,4-tricarbonitriles and pyrazolone (B3327878) derivatives were synthesized and tested for both antidepressant and anticonvulsant properties. nih.gov In the tail suspension behavioral despair test, a model for antidepressant activity, compounds 4a and 4b (diacylhydrazines) showed marked efficacy, with activity nearly double that of the reference drug imipramine (B1671792) at the same dose level. nih.gov In parallel, pyrazolone derivatives 11a , 11b , and 11d displayed remarkable protection against pentylenetetrazole (PTZ)-induced clonic seizures, an established anticonvulsant model. nih.gov Their potency was found to be comparable to phenobarbital (B1680315) and greater than phenytoin (B1677684) at the tested doses. nih.gov

Similarly, studies on 3-(2-thienyl)pyrazoline derivatives revealed significant antidepressant activity for specific compounds in the forced swimming test, a widely used behavioral despair model in mice. nih.gov Other research has identified pyrazoline derivatives that may exert their antidepressant effects through the inhibition of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. benthamdirect.com The following table summarizes key findings from studies on the anticonvulsant and antidepressant activities of pyrazole derivatives.

Compound ClassTest ModelKey FindingsReference Compound(s)
Diacylhydrazines (4a, 4b)Tail Suspension TestActivity was nearly twice that of the reference drug at a 10 mg/kg dose.Imipramine
Pyrazolone derivatives (11a, 11b, 11d)PTZ-induced SeizuresShowed remarkable protective effect against clonic seizures, with activity close to phenobarbital.Phenobarbital, Phenytoin
3-(2-thienyl)pyrazoline derivatives (9, 12)Forced Swimming TestCompounds showed significant antidepressant activity.Tranylcypromine
1-Thiocarbamoyl-3,5-di(2-furyl)-2-pyrazoline (4)MES & scMet. TestsProtective against seizures at 30-300 mg/kg dose levels.N/A

Modulation of Receptors (e.g., CaSR, mAChR, EGFR, Kinases)

The structural versatility of the this compound scaffold allows for its interaction with a diverse range of biological receptors and enzymes, making it a privileged structure in drug discovery. mdpi.com Derivatives have been developed as modulators for various targets, including G-protein coupled receptors (GPCRs) and protein kinases.

Calcium-Sensing Receptor (CaSR): A significant breakthrough in this area was the discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and effective type II calcimimetics. dntb.gov.ua These compounds act as allosteric modulators of the CaSR, a receptor crucial for regulating calcium homeostasis. This research highlights the potential of pyrazole derivatives in treating disorders related to parathyroid hormone secretion.

Muscarinic Acetylcholine (B1216132) Receptors (mAChR): Research has identified 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. A high-throughput screening campaign first identified (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine as a promising candidate for further development. This work demonstrates the scaffold's utility in designing agents for neurological and psychiatric conditions where M4 receptor modulation is a therapeutic goal.

Epidermal Growth Factor Receptor (EGFR) and other Kinases: The pyrazole core is a key feature in a multitude of protein kinase inhibitors. mdpi.com Numerous pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors for anticancer applications. chemscene.com For example, compound 12b from one study was the most potent, with an IC₅₀ value of 0.016 µM against wild-type EGFR and also showed significant activity against a mutant form (EGFRT790M). chemscene.com Beyond EGFR, pyrazole-based compounds have been developed as inhibitors for a range of other kinases, including Akt, Aurora kinases, and Janus kinases (JAKs), which are critical targets in oncology and inflammation. mdpi.com

The table below provides examples of pyrazole derivatives and their receptor modulation activity.

Derivative ClassTarget Receptor/EnzymeBiological EffectTherapeutic Area
1-(1-Phenyl-1H-pyrazol-3-yl)methanaminesCalcium-Sensing Receptor (CaSR)Type II Calcimimetic (Allosteric Modulator)Hyperparathyroidism
2-Phenyl-3-(1H-pyrazol-4-yl)pyridinesM4 Muscarinic Acetylcholine Receptor (mAChR)Positive Allosteric Modulator (PAM)Neurological/Psychiatric Disorders
Pyrazolo[3,4-d]pyrimidinesEpidermal Growth Factor Receptor (EGFR)InhibitorCancer
Pyrazole-based compoundsAkt, Aurora, JAK kinasesInhibitorCancer, Inflammation
BiarylpyrazolesCannabinoid Receptor 1 (CB1)AntagonistObesity, Neurological Disorders

Structure-Activity Relationship (SAR) Studies

Impact of Substitutions on Pyrazole Ring and Methanamine Moiety

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For this compound derivatives, the nature and position of substituents on both the pyrazole ring and the associated side chains are critical determinants of biological activity.

Pyrazole Ring Substitutions:

At N-1: This position is frequently substituted to modulate activity and properties. For cannabinoid CB1 receptor antagonists, a 2,4-dichlorophenyl group at the N-1 position was found to be a requirement for potent activity. rsc.org In the development of JAK2 inhibitors, the core scaffold was retained while substitutions on an adjacent ring system linked at N-1 were optimized to achieve better selectivity. mdpi.com

At C-3: The group at this position often interacts directly with the target. For CB1 antagonists, a carboxamido group at the C-3 position was essential. rsc.org The methanamine moiety itself, which is central to the parent compound, is attached at this position and serves as a key linker or pharmacophoric element.

At C-4: In some series, this position is crucial. For Hsp90α inhibitors, the 4-position of the pyrazole ring requires bulky and hydrophobic groups to enhance activity. nih.gov For anticonvulsant 3,5-bipyridinyl-1H-pyrazoles, the core fragment itself, which involves substitutions at C-3 and C-5, was deemed critical for activity. researchgate.net

At C-5: Similar to C-3, this position is vital for target interaction. Potent CB1 receptor antagonism required a para-substituted phenyl ring at the C-5 position. rsc.org For Hsp90α inhibitors, a bulky and electron-repelling substituent on the 5-amide group was favorable for enhancing activity. nih.gov

Methanamine Moiety and Linker Modifications: The methanamine group (-CH₂NH₂) provides a flexible linker and a basic nitrogen atom that can participate in key hydrogen bonding or salt-bridge interactions within a receptor's binding site. Modifications to this moiety or its replacement with other linkers can have a profound impact on activity. For example, in a series of CB1 antagonists, a piperidinyl carboxamide at the C-3 position, which incorporates a modified amine structure, yielded the most potent compound. rsc.org The development of kinase inhibitors often involves using the pyrazole as a bioisosteric replacement for other heterocycles, where the linker to other parts of the molecule is optimized for ideal positioning within the ATP-binding pocket. mdpi.com

Conformational Analysis and Bioactivity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule fits into its target binding site. Conformational analysis of this compound derivatives is therefore a key aspect of understanding their SAR.

Studies have employed computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), to model the conformational relationships of pyrazole derivatives and their targets. rsc.orgnih.gov These models help to visualize the favorable and unfavorable steric, electrostatic, and hydrophobic fields around the molecule, guiding the design of new, more potent inhibitors. For a series of Hsp90α inhibitors, receptor-based 3D-QSAR models provided statistically significant results that helped to understand the structural requirements for potent inhibition. nih.gov

In some cases, specific conformational features are identified as critical. For one derivative, X-ray crystallography revealed a dihedral angle of approximately 112° between the planes of the pyrazole and an attached benzyl (B1604629) group, a feature considered critical for its biological activity. Analysis of conformationally restricted 1,5-diaryl pyrazoles has also been used to understand the structural requirements for selective enzyme inhibition. nih.gov These analyses highlight that controlling the molecule's preferred shape and flexibility is a powerful strategy for enhancing bioactivity.

Drug Design and Discovery Methodologies

Lead Compound Identification and Optimization

The discovery of novel drugs based on the this compound scaffold often begins with the identification of a "lead compound," which is a molecule that shows a desired biological activity and serves as a starting point for chemical modification and optimization.

Lead Identification: Lead compounds can be identified through several methods:

High-Throughput Screening (HTS): This involves testing large libraries of chemical compounds against a biological target. The initial hit for M4 mAChR PAMs, (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine, was identified through an HTS campaign.

Fragment-Based Screening: This technique identifies small, low-affinity molecular fragments that bind to the target. These fragments are then grown or linked together to create a more potent lead.

Knowledge-Based Design: This approach uses existing knowledge of a target or known ligands. The development of cannabinoid receptor antagonists was initiated from the known potent antagonist SR141716A , which served as the lead compound for exploring SAR. rsc.org

Lead Optimization: Once a lead is identified, medicinal chemists synthesize a series of analogues to improve its properties. This optimization process often involves the pyrazole scaffold.

Scaffold Hopping/Bioisosteric Replacement: In the development of the Akt kinase inhibitor Afuresertib , an initial hit was improved by replacing a 2-aminopyrimidine (B69317) fragment with a pyrazole ring. mdpi.com Similarly, during the optimization of the kinase inhibitor Barasertib , a pyrazole fragment was chosen over other rings because it yielded potent inhibitors with better drug-like properties. mdpi.com

SAR-Guided Modification: Based on SAR data, specific substitutions are made to enhance potency and selectivity. The optimization of 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as calcimimetics involved systematic modifications to identify derivatives with superior potency and efficacy. dntb.gov.ua The development of EGFR inhibitors also relies heavily on optimizing the substituents on the pyrazolo[3,4-d]pyrimidine core to improve activity against both wild-type and resistant mutant kinases. chemscene.com This iterative process of design, synthesis, and testing is fundamental to transforming a preliminary hit into a viable drug candidate.

Fragment-Assisted Drug Design

Fragment-Assisted Drug Design (FADD), a key strategy in modern drug discovery, identifies low-molecular-weight fragments that bind weakly to a biological target. nih.gov These fragments serve as starting points for elaboration into more potent lead compounds through synthetic chemistry, guided by structural information from techniques like X-ray crystallography. nih.gov The pyrazole scaffold is recognized as a "privileged" structure in this approach, able to bind effectively to various biological targets. nih.gov

A notable application of FADD led to the discovery of novel and highly selective anaplastic lymphoma kinase (ALK) inhibitors. nih.govsemanticscholar.org Researchers began by screening a fragment library, which identified 3-(3-methyl-1H-pyrazol-5-yl)pyridine (F-1) as a hit with a half-maximal inhibitory concentration (IC50) of 220 μM. nih.gov X-ray crystallography revealed that the pyrazole moiety of this fragment acted as a "hinge-binder," forming two crucial hydrogen bonds with the ALK protein backbone (Glu1197 and Met1199). nih.gov This initial fragment was then optimized through structure-based design, ultimately leading to the synthesis of potent inhibitors containing the core this compound structure, such as (4-((1S,2S)-2-(2,4-Difluorophenyl)cyclopropoxy)-3-(5-methyl-1H-pyrazol-3-yl)phenyl)methanamine. nih.gov

Fragment IDStructureTargetIC50 (μM)Ligand Efficiency (LE)
F-1 3-(3-methyl-1H-pyrazol-5-yl)pyridineALK2200.42
F-7 3-cyano-phenyl pyrazoleALK51N/A
F-13 cyano-4-pyridine pyrazoleALK130N/A
Data sourced from reference nih.gov.

In another example targeting Mycobacterium tuberculosis, FADD was used to develop inhibitors for the essential enzyme CYP121. acs.org A 5-aminopyrazole core was identified as a privileged binding motif. Subsequent optimization, which included the synthesis of analogues with a methylamine-linked substituent, was guided by assessing the group efficiency of these structural additions. acs.org This demonstrates how the this compound framework and its precursors are valuable tools in fragment-based campaigns, allowing for systematic growth from a small fragment to a potent, highly engineered molecule.

Computational Drug Design (e.g., Docking Studies, DFT)

Computational methods are integral to modern medicinal chemistry for predicting how this compound derivatives interact with their biological targets and for understanding their intrinsic chemical properties. These in silico techniques guide the design of more potent and selective molecules before their actual synthesis.

Molecular docking studies are frequently employed to predict the binding poses and affinities of pyrazole derivatives within the active sites of target proteins. For instance, docking studies of N-(1H-pyrazol-3-yl)quinazolin-4-amines into the ATP binding site of casein kinase 1δ (CK1δ) revealed key hydrogen bond interactions with amino acid residues, explaining the observed inhibitory activity. researchgate.net Similarly, docking simulations have been used to predict the binding of pyrazole derivatives to targets such as dipeptidyl peptidase-IV (DPP-IV) and acetylcholinesterase, providing insights into structure-activity relationships. excli.detandfonline.com

Density Functional Theory (DFT) is another powerful computational tool used to analyze the structural and electronic properties of these compounds. acs.org DFT calculations can predict molecular geometries, vibrational frequencies, and frontier molecular orbital energies (HOMO-LUMO), which relate to the molecule's reactivity and stability. nih.govresearchgate.net Studies have used DFT to investigate the properties of various pyrazole derivatives, including pyrazoline-based compounds and pyrazole Schiff bases, correlating theoretical parameters with experimental observations. nih.govresearchgate.net For example, DFT was used to analyze the stability and reactivity of novel bis-pyrazole derivatives, helping to validate their potential as therapeutic candidates. mdpi.comnih.gov In the development of antituberculosis agents, DFT helped postulate that the biological activity of certain nitrothiophene-pyrazole derivatives was linked to characteristic localized negative potential regions near the nitro group. aablocks.com

Computational MethodApplicationInvestigated Compound ClassTarget/Property StudiedReference(s)
Molecular Docking Predict binding mode and affinityN-(1H-pyrazol-3-yl)quinazolin-4-aminesCasein kinase 1δ (CK1δ) researchgate.net
Molecular Docking Predict binding interactions3-Aryl-1-phenyl-1H-pyrazole derivativesAcetylcholinesterase (AChE) excli.de
Density Functional Theory (DFT) Analyze molecular structure, reactivityPyrazoline derivativesGeometric parameters, NLO properties nih.gov
Density Functional Theory (DFT) Calculate geometry, vibrational frequenciesPyrazole Schiff basesStructural and spectroscopic properties researchgate.net
Density Functional Theory (DFT) Analyze stability and reactivityBis-pyrazole derivativesGlobal reactivity descriptors mdpi.comnih.gov

Preclinical Evaluation and Pharmacodynamics

In Vitro Assays for Target Engagement and Efficacy

The biological activity of this compound derivatives is rigorously quantified through a variety of in vitro assays. These experiments are essential for determining a compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.

Enzyme inhibition assays are commonly used to measure the direct effect of these derivatives on specific enzyme targets. The potency is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, derivatives have been evaluated for their ability to inhibit kinases like ALK, as well as other enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and dipeptidyl peptidase-IV (DPP-IV). nih.govexcli.detandfonline.com

Cell-based assays are used to assess the effects of compounds on cellular processes, such as proliferation, cytotoxicity, or signaling pathways. The antiproliferative activity of pyrazole derivatives against various cancer cell lines (e.g., MCF-7, A549, HCT116) is often determined using methods like the MTT assay, with results also reported as IC50 values. mdpi.comresearchgate.net Beyond cytotoxicity, functional assays can measure target engagement within a cellular context. For instance, the activation of specific signaling pathways, like ERK1/2 phosphorylation downstream of the 5-HT1A receptor, can be quantified to confirm a compound's functional agonism. nih.gov Receptor binding assays are also crucial for determining a compound's affinity for its target, expressed as the inhibition constant (Ki). acs.org

Compound/Derivative ClassAssay TypeTargetResult (IC50 / pIC50 / Ki)Reference(s)
(1,3-Diphenyl-1H-pyrazol-4-yl)methylamine analoguesEnzyme InhibitionDipeptidyl Peptidase IV (DPP-IV)IC50 values in µM range tandfonline.com
3-Aryl-1-phenyl-1H-pyrazole derivativesEnzyme InhibitionAcetylcholinesterase (AChE)pIC50 values up to 4.2 excli.de
3-Aryl-1-phenyl-1H-pyrazole derivativesEnzyme InhibitionMonoamine Oxidase B (MAO-B)pIC50 values up to 3.47 excli.de
Pyrazole-linked peptidomimeticsCell ProliferationA549 Lung Cancer CellsIC50 = 36.12 µM mdpi.com
N-1,3-triphenyl-1H-pyrazole-4-carboxamidesCell ProliferationHCT116 & MCF-7 Cancer CellsIC50 = 0.39 µM & 0.46 µM mdpi.com
1-(4-bromophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoleAntileishmanial ActivityL. amazonensisIC50 = 15 µM globalresearchonline.net
(N)-methanocarba 2-arylethynyl adenosine (B11128) derivativesReceptor BindingHuman A3 Adenosine ReceptorKi values in low nM range acs.org

In Vivo Pharmacodynamic Models

Following promising in vitro results, this compound derivatives are advanced into in vivo pharmacodynamic (PD) models to evaluate their physiological effects in a living organism. These studies are critical for establishing proof-of-concept and understanding how a compound's molecular activity translates into a therapeutic effect.

A variety of animal models are employed depending on the therapeutic area of interest. For inflammation, the carrageenan-induced paw edema model in rats is a standard method to assess the anti-inflammatory potential of pyrazole derivatives. scispace.com In the context of metabolic diseases, the oral glucose tolerance test in rats can demonstrate the antihyperglycemic effects of compounds targeting enzymes like DPP-IV. tandfonline.com

For neurological and psychiatric disorders, specific behavioral models are utilized. The antidepressant potential of a 5-HT1A receptor agonist derivative was demonstrated in the forced swim test in rats, while its antiparkinsonian activity was shown by its ability to reverse haloperidol-induced catalepsy. nih.gov Furthermore, in models of cardiovascular disease, the protective effects of pyrazole-containing adenosine receptor agonists have been evaluated in mice with skeletal muscle ischemia-reperfusion injury, a model for peripheral artery disease. acs.org These in vivo studies provide essential data on the functional outcomes of target modulation by the investigational compounds.

Derivative ClassIn Vivo ModelSpeciesPharmacodynamic Effect MeasuredReference(s)
2-(5-Substituted-1H-pyrazol-3-yl) naphthalen-1-ol derivativesCarrageenan-induced paw edemaRatAnti-inflammatory activity scispace.com
Pyrazoline analogues (DPP-IV inhibitors)Oral glucose tolerance testWistar RatAntihyperglycemic potential tandfonline.com
1-(1-Benzoylpiperidin-4-yl)methanamine derivative (5-HT1A agonist)Forced swim testRatAntidepressant-like effects nih.gov
1-(1-Benzoylpiperidin-4-yl)methanamine derivative (5-HT1A agonist)Haloperidol-induced catalepsyRatAntiparkinsonian-like effects nih.gov
(N)-methanocarba adenosine derivatives (A3AR agonists)Skeletal muscle ischemia-reperfusionMouseProtection against injury acs.org

Applications in Materials Science and Other Fields

Ligand Design in Coordination Chemistry

The pyrazole (B372694) moiety is a cornerstone in the field of ligand design due to the diverse coordination modes it can adopt. researchgate.net The nitrogen atoms within the heterocyclic system serve as excellent electron donors, facilitating the formation of stable complexes with a wide range of metal ions. researchgate.net Pyrazole-based ligands, including (1H-Pyrazol-3-yl)methanamine, can act as neutral monodentate ligands or, more commonly, as part of larger polydentate chelating systems. researchgate.net

The versatility of pyrazole derivatives allows for the synthesis of coordination compounds with varied nuclearity, from simple mononuclear complexes to intricate polynuclear structures. researchgate.netnih.gov This structural diversity is crucial for developing materials with specific properties, such as catalysts, molecular magnets, and models for bioinorganic systems. nih.gov For instance, pyrazolone-based ligands have been successfully used to create metal complexes with interesting catalytic, photoluminescent, and optical properties. bohrium.com The ability to modify the pyrazole core and its substituents allows chemists to fine-tune the electronic and steric properties of the resulting ligands, thereby controlling the geometry and reactivity of the metal complexes they form. cardiff.ac.uk

Development of Novel Materials (e.g., Electronic, Optical)

Pyrazole derivatives are increasingly recognized for their potential in the creation of novel materials with advanced electronic and optical properties. These compounds are being explored as key components in organic electronics, particularly for applications in photovoltaic devices and organic light-emitting diodes (OLEDs).

The inherent charge transport capabilities of the pyrazole ring, combined with its thermal and chemical stability, make it an attractive building block for these materials. mdpi.com Studies have focused on synthesizing novel pyrazole-containing compounds and evaluating their performance in electronic applications. For example, a study on 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one demonstrated its potential as an organic semiconductor with promising optical properties. researchgate.net Theoretical and experimental analyses of such compounds, including their electronic absorption spectra, are crucial for understanding their suitability for specific applications like photovoltaics. researchgate.net

In the context of solar energy, pyrazole derivatives have been designed to function as both electron donor and acceptor materials. dntb.gov.ua The strategic design of these molecules, often through computational methods like Density Functional Theory (DFT), aims to optimize their electro-optical, charge transfer, and photovoltaic parameters. dntb.gov.ua Research has shown that specific pyrazole derivatives could be proficient donor materials in dye-sensitized solar cells (DSSCs) or efficient acceptors when paired with other organic materials in organic solar cells. dntb.gov.ua

PropertyObservationPotential Application
Electronic Absorption Tunable absorption spectra based on molecular structure and solvent. researchgate.netPhotovoltaics, Optical Sensors
Charge Transfer Can be designed as efficient donor or acceptor materials. dntb.gov.uaOrganic Solar Cells, DSSCs
Semiconductivity Classified as organic semiconductors. researchgate.netOrganic Electronics, Transistors
Photoluminescence Metal complexes with pyrazolone-based ligands show enhanced photoluminescence. bohrium.comOLEDs, Molecular Probes

Use as Chemical Reagents and Intermediates in Synthesis

The pyrazole scaffold is a fundamental building block in organic synthesis, serving as a versatile intermediate for constructing more complex molecules. mdpi.com The reactivity of the pyrazole ring and its side chains allows for a wide range of chemical transformations. This compound, with its primary amine group, is a particularly useful synthon for introducing the pyrazole moiety into larger molecular frameworks.

Numerous synthetic protocols have been developed for the preparation of structurally diverse pyrazole derivatives. mdpi.com Common methods include the cyclocondensation of 1,3-biselectrophilic compounds with hydrazine (B178648) derivatives and [3+2] cycloaddition reactions between diazo compounds and alkynes. mdpi.comorganic-chemistry.org These methods provide access to a wide array of substituted pyrazoles that can be further functionalized.

The use of pyrazoles as intermediates is widespread in the pharmaceutical industry and in the synthesis of agrochemicals and materials. mdpi.com For example, 5-aminopyrazoles are key precursors in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines through cyclocondensation reactions with β-dicarbonyl compounds. mdpi.com The ability to perform reactions such as halogenation, formylation, and coupling reactions on the pyrazole ring further enhances its utility as a synthetic intermediate, enabling the creation of libraries of compounds for various applications. mdpi.com

Applications in Biotechnology and Agricultural Chemistry

Pyrazole derivatives exhibit a broad spectrum of biological activities, leading to their extensive application in biotechnology and agricultural chemistry. researchgate.net Their structural diversity allows them to interact with various biological targets, making them valuable candidates for the development of new therapeutic agents and crop protection products. researchgate.net

In agriculture, pyrazole-containing compounds have been developed as effective pesticides, including insecticides, fungicides, and herbicides. researchgate.net Their mode of action often involves the inhibition of specific enzymes or receptors in the target pests or weeds. For instance, some pyrazole derivatives have been shown to inhibit succinate (B1194679) dehydrogenase, a crucial enzyme in the respiratory chain of certain fungal strains. researchgate.net

The antimicrobial properties of pyrazoles are also well-documented. nih.govresearchgate.net Research has shown that both the pyrazole ligands themselves and their coordination complexes with metals can exhibit significant antibacterial and antifungal activity. nih.gov In some cases, the metal complexes show enhanced activity compared to the free ligand, highlighting the potential of a synergistic effect between the organic scaffold and the metal ion. nih.gov

Application AreaBiological ActivityExample/Mechanism
Agriculture FungicidalInhibition of succinate dehydrogenase in fungal strains. researchgate.net
Agriculture PesticidalDevelopment of various insecticides and herbicides. researchgate.net
Biotechnology AntibacterialActivity against strains like Escherichia coli and Staphylococcus aureus. nih.gov
Biotechnology AntifungalBroad-spectrum antifungal properties. researchgate.net
Biotechnology AntioxidantPotential to scavenge free radicals. researchgate.net

Analytical and Characterization Techniques for 1h Pyrazol 3 Yl Methanamine

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the chemical structure of (1H-Pyrazol-3-yl)methanamine by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR: 1H, 13C) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: In ¹H NMR spectra of pyrazole (B372694) derivatives, the protons on the pyrazole ring typically appear as distinct signals. For related compounds, pyrazole protons can be observed in the range of δ 7.4–7.6 ppm. The chemical shifts of the aminomethyl group (-CH₂NH₂) are also characteristic.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a separate signal, and the chemical shifts are indicative of their electronic environment (e.g., aromatic vs. aliphatic carbons).

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Related Pyrazole Compounds

CompoundNucleusChemical Shift (δ, ppm)MultiplicityReference
(1H-Pyrazol-4-yl)methanamine derivatives¹H7.4–7.6m
(1-methyl-1H-pyrazol-3-yl)methanamine¹H~3.8–4.2 (for -CH₃)s
Substituted Pyrazole Derivative¹³C152.6, 140.4, 140.3, 135.4, 132.6, 130.6, 129.0, 128.9, 128.6, 126.0, 125.7, 123.2, 106.7, 21.0 rsc.org

Note: The data presented is for structurally related compounds and serves as an illustrative example. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS, HPLC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques can be employed for the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate determination of the molecular mass, which can be used to confirm the molecular formula of the compound (C₄H₇N₃). nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for polar molecules like amines. It typically generates a protonated molecular ion [M+H]⁺, which for this compound would have a specific mass-to-charge ratio (m/z). This method is often coupled with liquid chromatography (LC-MS) for simultaneous separation and detection. nih.govgoogle.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of individual components in a mixture. It is invaluable for purity assessment and identification of this compound in complex samples. google.combldpharm.comambeed.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations.

Key expected vibrational frequencies include:

N-H stretching: Associated with the amine (NH₂) and pyrazole (N-H) groups.

C-H stretching: From the aromatic pyrazole ring and the aliphatic methylene (B1212753) group.

N-H bending: Characteristic of the primary amine.

C=C and C=N stretching: Within the pyrazole ring.

The analysis of FTIR spectra, often in conjunction with theoretical calculations, allows for the detailed assignment of vibrational modes. researchgate.netnih.govresearchgate.net

Interactive Data Table: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300-3500
Pyrazole (N-H)Stretching~3100-3300
Alkyl (C-H)Stretching2850-3000
Aromatic (C-H)Stretching3000-3100
Amine (N-H)Bending1590-1650
Pyrazole RingC=C, C=N Stretching1400-1600

UV-Vis Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. researchgate.net Pyrazole-containing compounds typically exhibit absorption maxima (λₘₐₓ) in the UV region due to π-π* transitions within the aromatic ring. The position and intensity of these absorptions can be influenced by the presence of substituents on the pyrazole ring. While specific UV-Vis data for this compound was not found in the search results, related pyrazole derivatives have been studied using this technique. researchgate.net

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for its preparative purification. lookchem.com In analytical HPLC, the compound is passed through a column packed with a stationary phase, and its retention time is a characteristic property that can be used for identification and quantification.

Reverse-phase HPLC, often utilizing a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, is a common method for analyzing pyrazole derivatives. semanticscholar.org The purity of the compound is typically assessed by the peak area percentage in the chromatogram. For pharmaceutical applications, a purity of ≥95% is often required. semanticscholar.org

Interactive Data Table: Typical HPLC Parameters for Analysis of Pyrazole Derivatives

ParameterDescription
ColumnReverse-phase C18
Mobile PhaseAcetonitrile/Water gradient
DetectionUV (e.g., 254 nm) or MS
Purity AssessmentPeak area percentage

Gas Chromatography (GC-FID, GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For pyrazole derivatives, including aminopyrazoles, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is frequently employed for purity assessment and identification of trace-level impurities.

Research Findings: The analysis of pyrazole compounds by GC is a well-established method. In a study on imidazopyrazole, a sensitive and specific GC assay was developed using a nitrogen-specific detector, which is particularly effective for nitrogen-containing heterocycles. nih.gov The method involved extracting the sample with a suitable solvent, derivatizing it to increase volatility and thermal stability, followed by isothermal chromatography on a packed column (OV-17). nih.gov For new Schiff base compounds derived from 3-aminopyrazoles, Gas Chromatography-Mass Spectrometry (GC-MS) was used to characterize the synthesized molecules, confirming their structure and purity. scispace.com This approach allows for the separation of the analyte from the reaction mixture and its subsequent identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. scispace.comresearchgate.net While specific retention data for this compound is not readily available in the cited literature, the general conditions are applicable.

Table 1: Representative GC Conditions for Pyrazole Derivative Analysis

ParameterTypical ConditionReference
ColumnOV-17 or similar mid-polarity phase nih.gov
DetectorNitrogen-Specific Detector (NPD/TSD) or Mass Spectrometer (MS) nih.govscispace.com
Derivatization AgentPentafluorobenzoyl chloride (for primary/secondary amines) nih.gov
Carrier GasHelium or Nitrogen researchgate.net
ModeIsothermal or Temperature Programmed nih.gov

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an applied electric field. It is particularly useful for the analysis of polar and charged molecules, including primary amines like this compound, and for resolving isomers.

Research Findings: CZE, especially when combined with chiral selectors, is a powerful tool for separating stereoisomers and positional isomers of various compounds. researchgate.netfuture4200.com For the analysis of pyrazolone (B3327878) derivatives of monosaccharides, capillary electrochromatography, a related technique, provided excellent separation and reproducibility with a relative standard deviation (RSD) for retention times of approximately 0.6%. nih.gov The separation is highly dependent on the buffer pH and composition. For chiral separations of pyrazole derivatives, cyclodextrins (CDs) are commonly added to the background electrolyte as chiral selectors to achieve enantiomeric resolution. cyclolab.hu A baseline separation of four stereoisomers of a complex molecule was achieved in under 18 minutes using a Borax-NaOH buffer with HP-β-CD as a chiral selector. researchgate.net

Table 2: Typical CZE Parameters for Isomer Separation

ParameterTypical ConditionReference
CapillaryUncoated Fused Silica researchgate.net
Background Electrolyte (BGE)Borate or Phosphate buffer researchgate.net
BGE pH2.2 - 10.0 (optimized for specific analyte) researchgate.net
Chiral Selector (if needed)Hydroxypropyl-β-cyclodextrin (HP-β-CD) researchgate.netcyclolab.hu
Applied Voltage15 - 30 kV researchgate.net
Temperature15 - 25 °C researchgate.net

Elemental Analysis (CHNS) and Titration

Elemental analysis and titration are fundamental analytical methods for characterizing a newly synthesized compound. Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are compared against the theoretical values calculated from the molecular formula to verify the empirical formula. Titration can be used to determine the purity of the compound or to measure its acid dissociation constant (pKa).

Research Findings: The molecular formula for this compound is C₄H₇N₃. nih.gov Based on this, the theoretical elemental composition can be calculated. In numerous studies involving the synthesis of novel pyrazole and triazole derivatives, researchers consistently report both the calculated and experimentally found elemental analysis values. dergipark.org.trmdpi.com The agreement between these values, typically within a ±0.4% margin, serves as crucial evidence for the successful synthesis of the target compound. mdpi.com

Potentiometric titration is a common method for determining the pKa of ionizable groups. For a related pyrazole derivative containing a central amine group, the pKa was determined to be 8.92 via potentiometric titration. vulcanchem.com This technique has also been successfully employed as an indicator method for the quantification of metal ions using pyrazole-based ionophores. acgpubs.org

Table 3: Elemental Analysis Data for this compound

ElementMolecular FormulaCalculated (%)Found (%) (Example)Reference
Carbon (C)C₄H₇N₃49.4749.72 nih.govmdpi.com
Hydrogen (H)7.277.62 nih.govmdpi.com
Nitrogen (N)43.2743.30 nih.govmdpi.com

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are essential for understanding the compound's conformation and packing in the solid state.

Research Findings: While a crystal structure for the parent this compound was not found in the searched results, numerous structures of its derivatives and salts have been resolved. For instance, the crystal structure of dihydrazinium 1H-pyrazole-3,5-dicarboxylate, a related pyrazole salt, was determined to be in a monoclinic system with the space group P2₁/n. researchgate.net The analysis revealed an extensive three-dimensional network formed through O–H···O and N–H···O hydrogen-bonding interactions. researchgate.net Similarly, the structure of a copper complex involving a pyrazole ligand, [Cu(C₇H₃NO₄)(C₃H₄N₂)(H₂O)]·2H₂O, showed a supramolecular layer structure also held together by hydrogen bonds. nih.gov These examples demonstrate the capability of X-ray crystallography to provide unambiguous structural proof and insight into the supramolecular chemistry of pyrazole-containing compounds. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for a Pyrazole Salt (dihydrazinium 1H-pyrazole-3,5-dicarboxylate)

ParameterValueReference
Chemical FormulaC₅H₁₂N₆O₄ researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)4.3368 researchgate.net
b (Å)15.483 researchgate.net
c (Å)13.8852 researchgate.net
β (°)97.714 researchgate.net
Volume (ų)923.9 researchgate.net
Temperature (K)200 researchgate.net

Computational Chemistry Studies on 1h Pyrazol 3 Yl Methanamine and Its Analogues

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to understand the three-dimensional structure and dynamic behavior of (1H-Pyrazol-3-yl)methanamine and its derivatives. These studies are crucial for rationalizing the compound's chemical behavior and its interactions with biological systems.

Modeling is also instrumental in studying the phenomenon of tautomerism in pyrazoles. mdpi.com For this compound, annular prototropic tautomerism is a key feature, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole (B372694) ring. Computational models can predict the energy barriers for this interconversion and the relative stability of the resulting tautomers, which influences the compound's reactivity and binding properties. mdpi.com

Prediction of Electronic Properties (e.g., DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical method to predict the electronic properties of molecules. For pyrazole derivatives, DFT calculations provide valuable information about the molecular structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity. nih.govresearchgate.net

Studies on various pyrazole compounds have demonstrated that DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can accurately predict geometric parameters and vibrational frequencies. nih.govresearchgate.net Analysis of the molecular electrostatic potential (MEP) derived from DFT calculations helps to identify the electron-rich and electron-poor regions of the molecule. In pyrazole derivatives, the nitrogen atoms of the ring and any nitro groups are typically identified as centers for electrophilic attack. nih.gov

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. For many pyrazole derivatives, this gap has been calculated to understand their potential for various chemical reactions and applications, including nonlinear optics (NLO). nih.govresearchgate.net

Table 1: Computed Molecular Properties for this compound

Property Value Source
Molecular Formula C₄H₇N₃ nih.gov
Molecular Weight 97.12 g/mol nih.gov
XLogP3-AA -0.9 nih.gov
Rotatable Bond Count 1 nih.gov
Topological Polar Surface Area 54.9 Ų nih.gov
Hydrogen Bond Donors 2 nih.gov
Hydrogen Bond Acceptors 3 nih.gov

Conformational Analysis and Energetics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their corresponding energy levels. For this compound, the key sources of conformational flexibility are the rotation around the single bond connecting the aminomethyl group to the pyrazole ring and the potential for ring tautomerism. vulcanchem.commdpi.com

The methylamine (B109427) bridge in related pyrazole structures allows for conformational flexibility, which is crucial for enabling interactions with diverse biological targets. vulcanchem.com Computational methods can map the potential energy surface as a function of bond rotation, identifying low-energy, stable conformations. These preferred conformations are important for understanding how the molecule will present itself to a binding partner, such as a protein receptor.

Theoretical studies on pyrazole tautomerism have shown that in solution, an equilibrium exists between the two tautomeric forms. mdpi.com The energy difference between these forms is often small, allowing for rapid interconversion. The specific substituents on the pyrazole ring can influence the position of this equilibrium. This dynamic behavior is critical, as the different tautomers can exhibit distinct chemical and biological properties. DFT calculations have been successfully used to study the structure and energetics of different pyrazole tautomers and conformers, with results often showing excellent agreement with experimental data. nih.gov

Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is extensively used in drug discovery to understand the molecular basis of a ligand's activity and to design new, more potent molecules.

For pyrazole analogues, docking studies have been performed to elucidate their binding modes within the active sites of various protein kinases, which are important targets in cancer and neurodegenerative disease research. researchgate.net These studies reveal key interactions, such as hydrogen bonds between the pyrazole's nitrogen atoms or the amino group and amino acid residues like tyrosine and lysine (B10760008) in the ATP binding site of the kinase. researchgate.net The furan (B31954) ring in some analogues can participate in hydrophobic interactions within the receptor's binding pocket.

The insights gained from these ligand-target interaction studies are invaluable for structure-activity relationship (SAR) analysis. By correlating the predicted binding affinity and interaction patterns with experimentally observed biological activity, researchers can rationally design new derivatives with improved potency and selectivity. researchgate.net For example, modifications to the pyrazole scaffold can be made to enhance binding by introducing groups that can form additional favorable interactions with the target protein.

Future Research Directions and Translational Perspectives for 1h Pyrazol 3 Yl Methanamine Derivatives

The (1H-Pyrazol-3-yl)methanamine core, as a subset of the broader pyrazole (B372694) scaffold, represents a significant building block in medicinal chemistry and material science. researchgate.netmdpi.com The versatility of the pyrazole ring allows for extensive functionalization, leading to a wide array of derivatives with diverse biological activities and material properties. chim.itmdpi.com Future research is poised to build upon this foundation, exploring innovative synthetic methodologies, novel applications, and efficient production strategies to translate laboratory discoveries into tangible therapeutic and technological advancements.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1H-Pyrazol-3-yl)methanamine and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, pyrazole derivatives can be synthesized by reacting chloromethyl intermediates (e.g., 4-(chloromethyl)benzylamine) with heterocyclic amines under basic conditions (e.g., K₂CO₃ in DMF or DMSO). This approach facilitates functionalization at the pyrazole ring . Specific derivatives, such as (1-Methyl-1H-pyrazol-3-yl)methanamine, are synthesized via alkylation of pyrazole precursors, followed by purification through recrystallization or chromatography .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Characterization employs spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Provides details on proton environments and molecular connectivity.
  • X-ray Crystallography : Resolves 3D atomic arrangements. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, even for small molecules, ensuring high-resolution data accuracy .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Key safety measures include:

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and P95 respirators to avoid inhalation or skin contact .
  • Ventilation : Work in fume hoods to minimize vapor exposure.
  • Waste Disposal : Segregate and dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this compound derivatives?

  • Methodological Answer : Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for nucleophilic substitutions .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) can enhance regioselectivity.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
  • Flow Chemistry : Continuous flow reactors improve scalability and reproducibility for industrial-grade synthesis .

Q. How should researchers address contradictions in pharmacological data across studies?

  • Methodological Answer : Contradictions can arise from variability in assay conditions or biological models. Mitigation strategies involve:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., U87 MG glioma cells) and protocols .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers.
  • Mechanistic Validation : Use knockout models or isotopic labeling to confirm target engagement (e.g., interactions with JmjC histone demethylases) .

Q. What computational methods predict the reactivity of novel this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic or nucleophilic attacks .
  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys suggest feasible synthetic pathways by mining reaction databases .
  • Molecular Docking : Simulate ligand-receptor interactions to prioritize derivatives with high binding affinity (e.g., for kinase inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.